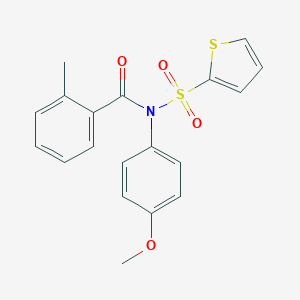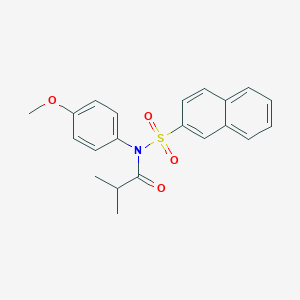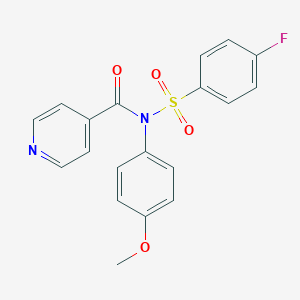![molecular formula C18H16N2O3S B284101 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)
4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester, also known as MCC950, is a small molecule inhibitor that targets the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by triggering the production of pro-inflammatory cytokines in response to various stimuli. MCC950 has shown promising results in preclinical studies as a potential therapeutic agent for a range of inflammatory diseases, including gout, type 2 diabetes, multiple sclerosis, and Alzheimer's disease.
Mécanisme D'action
4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester targets the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response by triggering the production of pro-inflammatory cytokines in response to various stimuli. 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester specifically targets the ATPase domain of the NLRP3 protein, which is required for the activation of the inflammasome. By inhibiting the NLRP3 inflammasome, 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester reduces the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects
4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of gout, 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been shown to reduce serum uric acid levels and joint damage, as well as inhibit the production of pro-inflammatory cytokines. In type 2 diabetes, 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been shown to improve insulin sensitivity and reduce inflammation in adipose tissue. In multiple sclerosis, 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been shown to reduce neuroinflammation and improve clinical outcomes. In Alzheimer's disease, 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been shown to reduce neuroinflammation and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester in lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to selectively target the inflammasome without affecting other parts of the immune system. Another advantage is that 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester is a small molecule inhibitor, which makes it easier to administer and study than larger protein-based inhibitors. One limitation of using 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester in lab experiments is that it is not yet approved for clinical use, which means that its safety and efficacy in humans are not yet fully established.
Orientations Futures
There are several future directions for research on 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester. One area of research is to further elucidate the mechanism of action of 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester and its effects on the NLRP3 inflammasome. Another area of research is to investigate the potential therapeutic applications of 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, researchers may explore the potential of combining 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester with other anti-inflammatory agents to enhance its efficacy. Finally, clinical trials are needed to establish the safety and efficacy of 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester in humans.
Méthodes De Synthèse
4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester was first synthesized by researchers at the University of Queensland in Australia in 2015. The synthesis method involves several steps, including the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then coupled with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide to form the intermediate product. The final step involves esterification of the intermediate product with methanol to yield 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester.
Applications De Recherche Scientifique
4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been extensively studied in preclinical models of various inflammatory diseases, including gout, type 2 diabetes, multiple sclerosis, and Alzheimer's disease. In animal models of gout, 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been shown to reduce inflammation and joint damage by inhibiting the NLRP3 inflammasome. In type 2 diabetes, 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been shown to improve insulin sensitivity and reduce inflammation in adipose tissue. In multiple sclerosis, 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been shown to reduce neuroinflammation and improve clinical outcomes. In Alzheimer's disease, 4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester has been shown to reduce neuroinflammation and improve cognitive function.
Propriétés
Formule moléculaire |
C18H16N2O3S |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-methylbenzoate |
InChI |
InChI=1S/C18H16N2O3S/c1-11-5-7-12(8-6-11)18(22)23-10-16(21)20-17-14(9-19)13-3-2-4-15(13)24-17/h5-8H,2-4,10H2,1H3,(H,20,21) |
Clé InChI |
WYBPGEUMHAQHPP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-ethyl-3-[(4-fluorophenyl)-(4-morpholinyl)methyl]-2-thiophenyl]benzamide](/img/structure/B284022.png)
![N-{5-ethyl-3-[(4-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284023.png)
![N-{5-ethyl-3-[(2-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284024.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![4-butoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284030.png)

![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)





